molecular formula C53H67N9O13S B10846199 Ac-Cys-Ile-Tyr-Lys-Phe(4-NO2)-Tyr-Phe

Ac-Cys-Ile-Tyr-Lys-Phe(4-NO2)-Tyr-Phe

Cat. No.: B10846199
M. Wt: 1070.2 g/mol
InChI Key: NYGFMHJKDBNTFT-GLNKEJAVSA-N
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Description

Ac-Cys-Ile-Tyr-Lys-Phe(4-NO₂)-Tyr-Phe (abbreviated in studies as Ac-CIYKF(4-NO₂)Y) is a linear peptide analog designed as a potent inhibitor of Src tyrosine kinase, a key enzyme implicated in cancer cell proliferation and metastasis. Synthesized via solid-phase Fmoc chemistry, this compound features a nitro group (-NO₂) at the para position of the phenylalanine (Phe) residue, which significantly enhances its inhibitory activity .

Properties

Molecular Formula

C53H67N9O13S

Molecular Weight

1070.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C53H67N9O13S/c1-4-31(2)46(61-51(70)45(30-76)55-32(3)63)52(71)59-43(28-36-17-23-39(65)24-18-36)48(67)56-40(12-8-9-25-54)47(66)57-41(26-34-13-19-37(20-14-34)62(74)75)49(68)58-42(27-35-15-21-38(64)22-16-35)50(69)60-44(53(72)73)29-33-10-6-5-7-11-33/h5-7,10-11,13-24,31,40-46,64-65,76H,4,8-9,12,25-30,54H2,1-3H3,(H,55,63)(H,56,67)(H,57,66)(H,58,68)(H,59,71)(H,60,69)(H,61,70)(H,72,73)/t31?,40-,41-,42-,43-,44-,45-,46-/m0/s1

InChI Key

NYGFMHJKDBNTFT-GLNKEJAVSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CS)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CS)NC(=O)C

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that peptides similar to Ac-Cys-Ile-Tyr-Lys-Phe(4-NO2)-Tyr-Phe exhibit significant antimicrobial properties. The incorporation of specific amino acids, particularly those with hydrophobic characteristics, enhances the peptide's ability to disrupt microbial membranes.

  • Case Study : A study on antimicrobial peptides (AMPs) showed that modifications at the N- and C-termini, such as the inclusion of cationic residues, improved their stability and activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli .

Cancer Research

Peptides like this compound are being investigated for their roles in cancer therapy. The 4-nitrophenylalanine modification is particularly relevant as it can enhance the binding affinity to cancer cell receptors.

  • Case Study : Inhibitory studies on Src kinase revealed that modifications in peptide structure could significantly enhance their potency as inhibitors, with some analogs showing IC50 values as low as 0.53 µM . This suggests potential applications in targeting cancer pathways.

Molecular Recognition

The structural configuration of this compound allows it to participate in molecular recognition processes. This property is crucial for designing peptides that can selectively bind to specific proteins or receptors.

  • Data Table: Binding Affinities
Peptide StructureBinding Affinity (K_d)Reference
Ac-CIYKF(4-NO2)Y0.53 µM
Ac-CIF(4-NO2)KYF(4-NO2)3.4 µM
Ac-CIYKYF(4-NO2)10.8 µM

Supramolecular Chemistry

The interactions of this compound with supramolecular systems have been explored, particularly in the context of cucurbituril receptors. These interactions can be harnessed for drug delivery systems or biosensors.

  • Case Study : Research on cucurbituril complexes has shown that peptides can be effectively encapsulated, enhancing their stability and bioavailability .

Drug Development

The unique properties of this compound make it a candidate for drug development, particularly in creating targeted therapies for diseases such as cancer and bacterial infections.

  • Data Table: Therapeutic Potentials
Application AreaPotential Use
Antimicrobial TherapyTargeting resistant bacterial strains
Cancer TreatmentInhibition of specific cancer pathways
Drug Delivery SystemsEnhanced stability and targeting

Comparison with Similar Compounds

Key Characteristics :

  • Structure: Linear octapeptide with sequence Ac-Cys-Ile-Tyr-Lys-Phe(4-NO₂)-Tyr-Phe.
  • Biological Target : Active Src kinase (IC₅₀ = 0.53 μM, making it ~750-fold more potent than the parent compound Ac-CIYKYY (IC₅₀ = 400 μM)) .
  • Synthesis Yield : ~70–80% for linear peptides, as reported in the original study .

Comparison with Similar Compounds

Structural Modifications and Inhibitory Potency

The introduction of electron-withdrawing groups (e.g., -NO₂, -F, -Cl) at the para position of aromatic residues (Phe/Tyr) in peptide analogs markedly influences Src kinase inhibition. Below is a comparative analysis based on Table 1 from :

Compound Modification IC₅₀ (μM)
Ac-CIYKYY (1) Parent compound (no -NO₂) 400
Ac-CIYKF(4-NO₂)Y (2) Phe(4-NO₂) 0.53
Ac-CIYKF(4-F)Y (13) Phe(4-F) 26
Ac-CIYKF(4-Cl)Y (14) Phe(4-Cl) 7.3
Ac-CIYKF(4-I)Y (15) Phe(4-I) 0.78
Ac-CIYKF(4-NH₂)Y (4) Phe(4-NH₂) 93

Key Findings :

Nitro Group Superiority: The -NO₂ substituent (Compound 2) confers the highest potency (IC₅₀ = 0.53 μM), likely due to enhanced electron withdrawal, stabilizing interactions with the kinase active site .

Halogen Substitutions: -F and -Cl at Phe(4) (Compounds 13–14) reduce potency compared to -NO₂, with IC₅₀ values of 26 μM and 7.3 μM, respectively.

Iodine vs. Nitro : Phe(4-I) (Compound 15) shows moderate activity (IC₅₀ = 0.78 μM), suggesting steric bulk may partially compensate for reduced electron withdrawal.

Amino Group Detriment: Phe(4-NH₂) (Compound 4) drastically reduces activity (IC₅₀ = 93 μM), indicating electron-donating groups disrupt binding .

Positional Effects of the Nitro Group

The location of the -NO₂ group within the peptide sequence critically affects potency:

  • Compound 5 (Ac-CIF(4-NO₂)KYY): -NO₂ at Phe(4) → IC₅₀ = 1.5 μM.
  • Compound 6 (Ac-CIYKYF(4-NO₂)): -NO₂ at Tyr(6) → IC₅₀ = 10.8 μM.
  • Compound 11 (Ac-CIF(4-NO₂)KYF(4-NO₂)): Dual -NO₂ → IC₅₀ = 3.4 μM.

Broader Context: Substituent Effects in Other Compound Classes

While -NO₂ enhances Src kinase inhibition in peptides, its impact varies across biological targets:

  • Antifungal Activity: In thiophene derivatives, -NO₂ at phenyl positions (e.g., 4-NO₂) improves activity against Phytophthora infestans by ~3-fold compared to unsubstituted analogs .
  • Antibacterial Activity: In quinone derivatives, -NO₂ (Compound 11) and -F (Compound P4) show comparable MIC values (8 µg/mL) against Gram-positive bacteria, emphasizing lipophilicity over electronic effects .
  • Antiproliferative Effects: In 2-phenylaminopyrimidine derivatives, -NO₂ at position 4 (Compound 12k) exhibits moderate activity (GI₅₀ = 0.39 μM in K562 cells), outperforming -F (12h, GI₅₀ = 1.83 μM) but underperforming halogens like -Br (12j, GI₅₀ = 0.55 μM) .

Takeaway: The -NO₂ group’s efficacy is context-dependent, influenced by target protein architecture and compound scaffold.

Data Tables

Table 1: Inhibitory Potency of Selected Peptide Analogs Against Src Kinase

Compound Modification IC₅₀ (μM)
1 Ac-CIYKYY (parent) 400
2 Phe(4-NO₂) 0.53
13 Phe(4-F) 26
14 Phe(4-Cl) 7.3
15 Phe(4-I) 0.78

Table 2: Antiproliferative Effects of PAP Derivatives (GI₅₀ in K562 Cells)

Compound Substituent GI₅₀ (μM)
12k 4-NO₂ 0.39
12h 4-F 1.83
12j 4-Br 0.55

Preparation Methods

Resin Selection and Initial Loading

  • Resin Type : Rink amide MBHA resin is preferred for C-terminal amidation, while Wang resin is used for free acid termini.

  • Loading Capacity : Resins with 0.4–0.7 mmol/g substitution ensure optimal steric accessibility for large peptides.

Amino Acid Protection Schemes

Critical protecting groups include:

Amino AcidProtecting GroupPurpose
CysteineTrt or AcmPrevents disulfide formation during synthesis
LysineBocBlocks ε-amino group
TyrosinetBuShields phenolic hydroxyl
Phenylalanine (4-NO₂)NoneNitro group remains unprotected

The nitro group on phenylalanine is introduced via pre-modified Fmoc-Phe(4-NO₂)-OH building blocks, which are stable under standard SPPS conditions.

Coupling and Activation Strategies

Efficient coupling is achieved through carbodiimide or uronium-based reagents:

Reagent Optimization

Reagent SystemActivation MechanismEfficiency for Bulky Residues
HCTU/DIPEAForms active esterHigh (>98% per cycle)
PyBOP/HOAtPhosphonium couplingModerate (90–95%)
TBTU/DIPEAUranium-mediatedHigh, but risk of racemization

For nitro-phenylalanine (position 5), HCTU/DIPEA is optimal due to minimal side reactions with the electron-withdrawing nitro group.

Coupling Monitoring

  • Kaiser Test : Detects free amines after each coupling cycle.

  • HPLC-MS : Intermediary analysis after every 3–4 residues ensures sequence fidelity.

Incorporation of Nitro-Phenylalanine

The nitro group at Phe-4 is introduced via pre-synthesized Fmoc-Phe(4-NO₂)-OH. Key considerations include:

  • Solubility : Nitro-phenylalanine requires DMF:DCM (1:1) for solubilization.

  • Coupling Time : Extended to 2 hours due to steric hindrance.

Cleavage and Global Deprotection

Final cleavage employs TFA-based cocktails tailored to the protecting groups used:

Scavenger CompositionTarget Groups Removed
TFA:TIS:H₂O (95:2.5:2.5)tBu, Boc, Trt
TFA:EDT:TIS (94:3:3)Acm, Trt

Reaction conditions: 3 hours at 25°C, followed by precipitation in cold diethyl ether.

Purification and Characterization

Crude peptide is purified via reverse-phase HPLC :

  • Column : C18, 5 μm, 250 × 20 mm

  • Gradient : 20–50% acetonitrile in 0.1% TFA over 40 minutes

Key Analytical Data :

ParameterValue
Molecular Weight1070.2 Da (calc.)
Purity (HPLC)≥95%
MS (ESI): m/z1071.3 [M+H]⁺

Case Study: Synthesis of Analogous Peptides

Comparative data from structurally similar peptides highlights the impact of nitro-group placement:

Peptide SequenceIC₅₀ (μM)Synthesis Yield
Ac-CIYKF(4-NO₂)YF1.062%
Ac-CIYKF(4-Cl)Y7.358%
Ac-CIYKF(4-NH₂)Y9345%

The nitro group enhances bioactivity but slightly reduces yield due to steric challenges during coupling.

Troubleshooting Common Issues

Incomplete Coupling

  • Cause : Steric hindrance from nitro group or bulky side chains.

  • Solution : Double coupling with HCTU/DIPEA or elevated temperature (40°C).

Epimerization

  • Cause : Prolonged exposure to basic conditions during Fmoc deprotection.

  • Mitigation : Use 20% piperidine in DMF for ≤10 minutes per cycle.

Industrial-Scale Considerations

Automated synthesizers (e.g., CEM Liberty Prime) enhance reproducibility:

  • Cycle Time : 40 minutes per residue.

  • Scale : Up to 1 kg batches with >90% purity post-HPLC .

Q & A

Q. What frameworks guide the integration of multi-omics data with peptide activity studies?

  • Methodological Answer : Apply systems biology tools (e.g., STRING for protein interaction networks, MetaboAnalyst for pathway enrichment). Correlate transcriptomic/proteomic data with peptide activity using multivariate analysis (e.g., PCA or PLS-DA). Ensure raw omics datasets are deposited in public repositories (e.g., GEO, PRIDE) .

Ethical and Collaborative Considerations

Q. What protocols ensure secure handling of sensitive data in collaborative studies on bioactive peptides?

  • Methodological Answer : Use encrypted data-sharing platforms (e.g., LabArchives, Open Science Framework) with role-based access controls. Anonymize patient-derived data (if applicable) and adhere to GDPR/HIPAA standards. Document data destruction methods (e.g., degaussing for electronic data, incineration for physical records) in ethics applications .

Q. How do interdisciplinary teams allocate authorship for studies combining peptide chemistry and computational biology?

  • Methodological Answer : Follow CRediT (Contributor Roles Taxonomy) guidelines to define roles (e.g., synthesis, software development, data curation). Draft authorship agreements early, specifying thresholds for contribution (e.g., ≥10% effort). Disclose conflicts of interest (COI) transparently in submissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.